
rel-(2R)-2-phenyl-2-(piperidin-1-yl)cyclohexan-1-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rel-(2R)-2-phenyl-2-(piperidin-1-yl)cyclohexan-1-one hydrochloride: is a chemical compound with the molecular formula C11H20ClNO and a molecular weight of 217.74 g/mol . This compound is often used in research settings and has various applications in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of rel-(2R)-2-phenyl-2-(piperidin-1-yl)cyclohexan-1-one hydrochloride typically involves the following steps:
Formation of the Cyclohexanone Ring: The initial step involves the formation of the cyclohexanone ring through a cyclization reaction.
Introduction of the Piperidine Group: The piperidine group is introduced via a nucleophilic substitution reaction.
Phenyl Group Addition: The phenyl group is added through a Friedel-Crafts alkylation reaction.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound is typically carried out in large reactors under controlled conditions to ensure high yield and purity. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to carry out the chemical reactions in a controlled manner.
Purification Steps: The compound is purified using techniques such as recrystallization, distillation, and chromatography.
Quality Control: The final product undergoes rigorous quality control tests to ensure it meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
rel-(2R)-2-phenyl-2-(piperidin-1-yl)cyclohexan-1-one hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens (Cl2, Br2), alkyl halides (R-X).
Major Products
The major products formed from these reactions include:
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols, amines.
Substitution Products: Halogenated compounds, alkylated compounds.
Wissenschaftliche Forschungsanwendungen
rel-(2R)-2-phenyl-2-(piperidin-1-yl)cyclohexan-1-one hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in studies related to enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of rel-(2R)-2-phenyl-2-(piperidin-1-yl)cyclohexan-1-one hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to specific receptors or enzymes, modulating their activity.
Pathways Involved: It may influence signaling pathways related to pain perception, inflammation, and cellular metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Piperidin-1-yl)cyclohexan-1-one: Similar structure but lacks the phenyl group.
4-(Piperidin-1-yl)cyclohexan-1-one: Similar structure but with the piperidine group at a different position.
2-Phenylcyclohexanone: Similar structure but lacks the piperidine group.
Uniqueness
rel-(2R)-2-phenyl-2-(piperidin-1-yl)cyclohexan-1-one hydrochloride is unique due to the presence of both the phenyl and piperidine groups, which confer specific chemical and biological properties. This combination allows for unique interactions with molecular targets and pathways, making it valuable in various research applications.
Eigenschaften
Molekularformel |
C17H24ClNO |
|---|---|
Molekulargewicht |
293.8 g/mol |
IUPAC-Name |
(2R)-2-phenyl-2-piperidin-1-ylcyclohexan-1-one;hydrochloride |
InChI |
InChI=1S/C17H23NO.ClH/c19-16-11-5-6-12-17(16,15-9-3-1-4-10-15)18-13-7-2-8-14-18;/h1,3-4,9-10H,2,5-8,11-14H2;1H/t17-;/m1./s1 |
InChI-Schlüssel |
JDHJMSVHTHVZNI-UNTBIKODSA-N |
Isomerische SMILES |
C1CCN(CC1)[C@]2(CCCCC2=O)C3=CC=CC=C3.Cl |
Kanonische SMILES |
C1CCN(CC1)C2(CCCCC2=O)C3=CC=CC=C3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


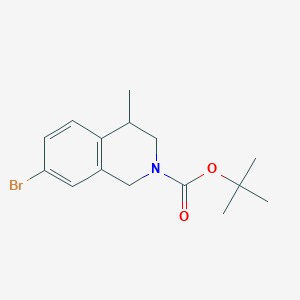
![1-[(2S)-1-(prop-2-yn-1-yl)pyrrolidin-2-yl]methanamine dihydrochloride](/img/structure/B13492415.png)

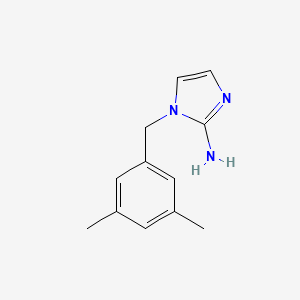
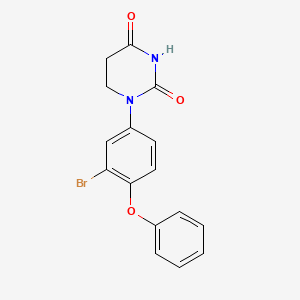
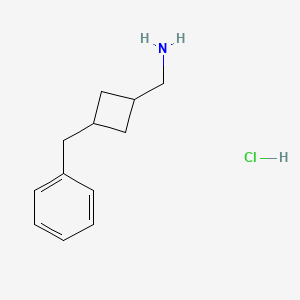
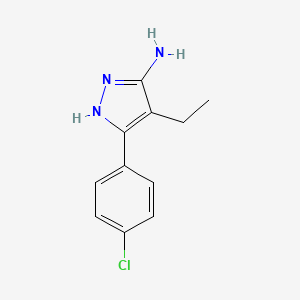
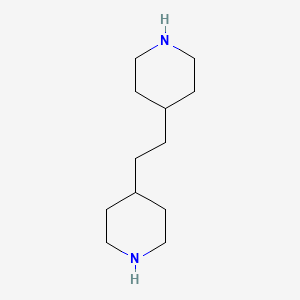
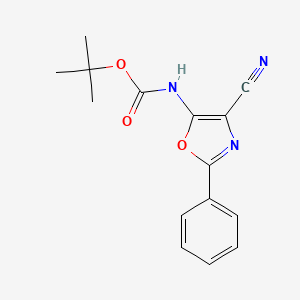

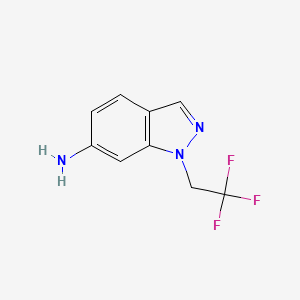
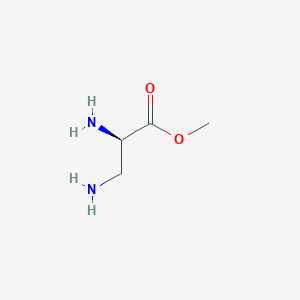
![8-Aza-5-silaspiro[4.5]decane hydrochloride](/img/structure/B13492487.png)

